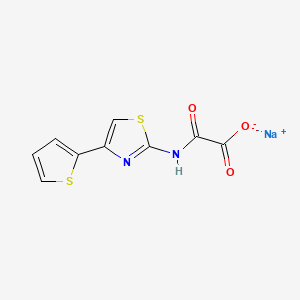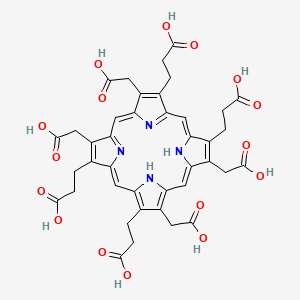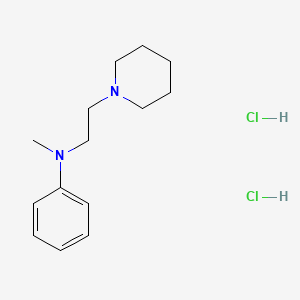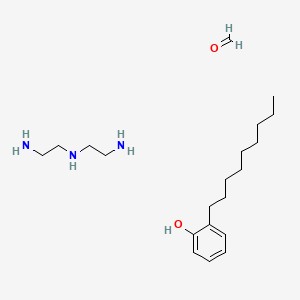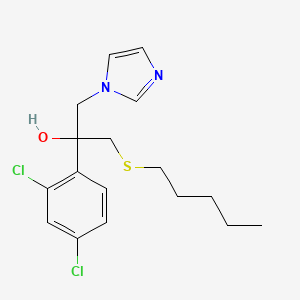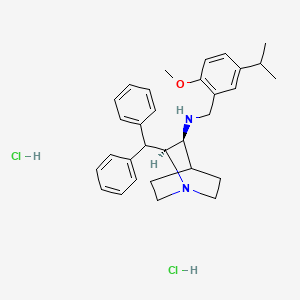
Ezlopitant dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ezlopitant dihydrochloride, also known as CJ-11,974, is a non-peptide neurokinin-1 receptor antagonist. It was developed by Pfizer for potential use in treating irritable bowel syndrome and chemotherapy-induced emesis. its development has been discontinued . The compound has a molecular formula of C31H38N2O.2ClH and a molecular weight of 527.568 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ezlopitant dihydrochloride involves multiple steps, including the formation of the quinuclidine core and subsequent functionalization. The key steps typically involve:
Formation of the quinuclidine core: This is achieved through a series of cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents, including the diphenylmethyl and methoxyphenyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity, as well as minimizing the use of hazardous reagents and conditions.
化学反应分析
Types of Reactions
Ezlopitant dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones and alcohols, while substitution reactions can introduce different functional groups onto the aromatic rings .
科学研究应用
Chemistry
Receptor Studies: Used as a tool to study neurokinin-1 receptors and their role in various physiological processes.
Biology
Behavioral Studies: Investigated for its effects on behavior, particularly in relation to stress and anxiety.
Medicine
Antiemetic: Explored for its potential to prevent nausea and vomiting induced by chemotherapy.
Pain Management: Studied for its antinociceptive effects, which could make it useful in pain management.
Industry
作用机制
Ezlopitant dihydrochloride exerts its effects by antagonizing the neurokinin-1 receptor, which is involved in various physiological processes, including pain perception, stress response, and emesis. By blocking this receptor, the compound can reduce the effects of substance P, a neuropeptide associated with these processes .
相似化合物的比较
Similar Compounds
Maropitant: Another neurokinin-1 receptor antagonist, used primarily as an antiemetic in veterinary medicine.
Aprepitant: A neurokinin-1 receptor antagonist used in humans to prevent chemotherapy-induced nausea and vomiting.
Uniqueness
Ezlopitant dihydrochloride is unique in its specific chemical structure, which includes a quinuclidine core and various functional groups that confer its specific receptor binding properties. While similar compounds like maropitant and aprepitant share the same target receptor, their chemical structures and pharmacokinetic profiles differ .
属性
CAS 编号 |
223389-63-7 |
|---|---|
分子式 |
C31H40Cl2N2O |
分子量 |
527.6 g/mol |
IUPAC 名称 |
(2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C31H38N2O.2ClH/c1-22(2)26-14-15-28(34-3)27(20-26)21-32-30-25-16-18-33(19-17-25)31(30)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;;/h4-15,20,22,25,29-32H,16-19,21H2,1-3H3;2*1H/t30-,31-;;/m0../s1 |
InChI 键 |
TYLAMTZGTVVECF-YBZGWEFGSA-N |
手性 SMILES |
CC(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
规范 SMILES |
CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


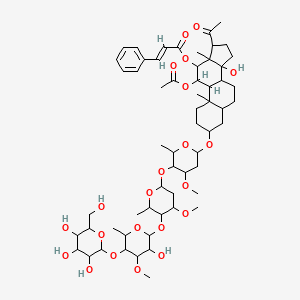
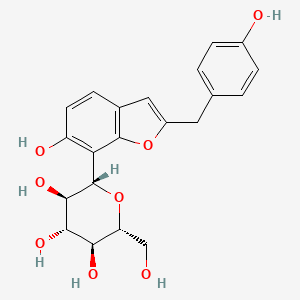
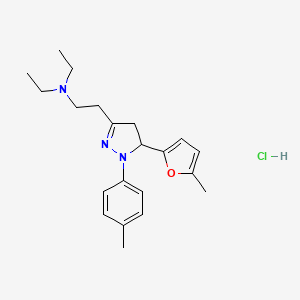
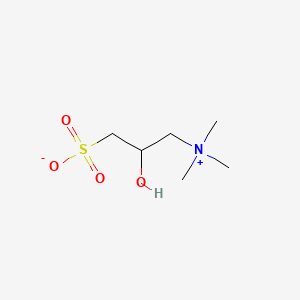

![[(3S,3aR,6S,6aS)-3-[6-(4-methylpiperazin-1-yl)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12776927.png)
